molecular formula C10H11ClO2 B14350502 4-(2-Chloroethenyl)-1,2-dimethoxybenzene CAS No. 99094-16-3

4-(2-Chloroethenyl)-1,2-dimethoxybenzene

Cat. No.: B14350502
CAS No.: 99094-16-3
M. Wt: 198.64 g/mol
InChI Key: APKQEHWSFRREIE-UHFFFAOYSA-N
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Description

4-(2-Chloroethenyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethenyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethenyl)-1,2-dimethoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dimethoxybenzene.

    Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.

    Vinylation: The chlorinated intermediate undergoes a vinylation reaction with acetylene or a suitable vinylating agent to introduce the 2-chloroethenyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Reduced benzene derivatives with ethyl or other alkyl groups.

Scientific Research Applications

4-(2-Chloroethenyl)-1,2-dimethoxybenzene has several scientific research applications:

Properties

CAS No.

99094-16-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-(2-chloroethenyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-7H,1-2H3

InChI Key

APKQEHWSFRREIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CCl)OC

Origin of Product

United States

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